molecular formula C14H21N3O2 B1481174 Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate CAS No. 2098057-72-6

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1481174
CAS No.: 2098057-72-6
M. Wt: 263.34 g/mol
InChI Key: XNOOMNZLLGFSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-72-6) is a pyridazine derivative of high interest in medicinal chemistry research. This compound, with a molecular formula of C14H21N3O2 and a molecular weight of 263.34, is specifically recognized for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of diseases, making it a promising therapeutic target. Research involving this compound is focused on the treatment and prevention of NLRP3-mediated diseases, which include inflammatory disorders, Alzheimer's disease, Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD) . The structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its metabolic stability and its role as a bioisostere for other nitrogen-containing rings, which can be crucial for optimizing binding interactions with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the material at 2-8°C .

Properties

IUPAC Name

ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-11-7-5-6-10-17(11)13-9-8-12(15-16-13)14(18)19-4-2/h8-9,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOOMNZLLGFSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of pyridazine derivatives, which are known for their diverse pharmacological properties. The compound's structure includes a pyridazine ring and an ethylpiperidine moiety, contributing to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways crucial for cellular functions.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Viability Inhibition : Compounds in this class have shown IC50 values ranging from 7.9 µM to 92 µM against various cancer cell lines, indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)
OVCAR-331.5
COV31843.9
Breast Cancer7.9 - 92

Antimicrobial Properties

Research has also explored the antimicrobial potential of related piperidine derivatives:

  • In Vitro Studies : Compounds similar to this compound demonstrated activity against various bacterial strains, suggesting a possible role as antimicrobial agents .

Case Studies

  • Study on Cancer Cells : A study examining the effects of pyridazine derivatives on ovarian cancer cells revealed that these compounds could induce apoptosis through modulation of specific signaling pathways associated with cell survival .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration into their mechanisms .

Comparison with Similar Compounds

Piperidine-Substituted Pyridazine Derivatives

Piperidine substituents are common in drug discovery due to their ability to enhance solubility and bioavailability.

Compound Name Substituent at Pyridazine-6 Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate 4-hydroxypiperidine C₁₂H₁₇N₃O₃ 255.29 Increased hydrophilicity via hydroxyl group; potential for hydrogen bonding
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (Target) 2-ethylpiperidine C₁₄H₂₁N₃O₂ 263.34 Higher lipophilicity due to ethyl group; may improve membrane permeability
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Piperidine-4-carboxylate C₁₄H₁₉N₃O₂ 261.33 Piperidine at 4-position; ester group spatial orientation differs

Key Observations :

  • The 2-ethyl group in the target compound may increase metabolic stability by reducing oxidative metabolism at the piperidine ring.

Imidazo[1,2-b]pyridazine Derivatives

Imidazo-fused pyridazines are prevalent in kinase inhibitor development.

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 2-phenylethyl C₁₈H₁₉N₃O₂ 309.37 Aromatic bulk enhances receptor binding; lower solubility
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Chlorine C₁₀H₁₀ClN₃O₂ 239.66 Electronegative Cl increases reactivity; precursor for cross-coupling
Ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate 3-fluorophenyl-pyrrolidine C₂₀H₂₀FN₃O₂ 361.40 Fluorine enhances metabolic stability and lipophilicity

Key Observations :

  • The imidazo fusion introduces planar rigidity, often improving target affinity but reducing solubility .
  • Chlorine substituents (239.66 Da) are common leaving groups, enabling further functionalization .

Pyridazine-3-carboxylate Esters with Varied Substituents

Ester chain length and substituent position significantly influence physicochemical properties.

Compound Name Substituent at Pyridazine-6 Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Pyrrolidine C₁₁H₁₅N₃O₂ 221.26 Smaller ring (pyrrolidine) increases basicity; methyl ester reduces steric hindrance
Ethyl 6-methylpyridazine-3-carboxylate Methyl C₉H₁₁N₂O₂ 179.20 Simpler structure; high solubility but limited bioavailability
Ethyl 6-(ethylamino)pyridazine-3-carboxylate Ethylamino C₉H₁₄N₄O₂ 210.23 Amino group introduces hydrogen bonding potential

Key Observations :

  • Pyrrolidine analogues (221.26 Da) exhibit faster clearance due to smaller ring size .
  • Ethyl esters generally offer better metabolic stability than methyl esters .

Preparation Methods

Coupling Reaction Using Cesium Carbonate in Dimethylformamide

One effective method involves the reaction of a chloropyridazine derivative with ethyl piperidin-4-ylacetate in the presence of cesium carbonate as a base in N,N-dimethylformamide (DMF). The reaction is conducted under an inert nitrogen atmosphere at 20–55 °C for approximately 3 hours. This facilitates nucleophilic substitution of the chlorine atom on the pyridazine ring by the piperidinyl group, forming the desired ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate.

Key conditions and results:

Parameter Details
Reactants 2,5-Dichloropyrazine and ethyl piperidin-4-ylacetate
Base Cesium carbonate (1.61 equiv.)
Solvent N,N-dimethylformamide (DMF)
Temperature 20–55 °C
Atmosphere Nitrogen (inert)
Reaction time 3 hours
Work-up Filtration, extraction with ethyl acetate, drying over Na2SO4
Purification Biotage SP-1 chromatography with hexanes/ethyl acetate gradient
Yield Not explicitly stated but high purity achieved
Characterization LC-MS (ESI) m/z 284 [M+H]+

This method is advantageous due to mild conditions and high selectivity, minimizing side reactions.

Carbodiimide-Mediated Coupling in Tetrahydrofuran

An alternative approach uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature. This approach is suitable for coupling carboxylic acid derivatives with amines, facilitating the formation of amide or related bonds.

Key conditions and results:

Parameter Details
Reactants Pyridazine carboxylic acid derivative and 2-ethylpiperidine
Coupling agents EDCI hydrochloride and HOBt
Solvent Tetrahydrofuran (THF)
Temperature 20 °C
Reaction time 14 hours
Work-up Partition between ethyl acetate and aqueous HCl, washing with sodium bicarbonate and brine, drying
Purification Recrystallization from ethyl acetate/acetonitrile
Yield Approximately 85%
Product form Beige powder

This method provides a high yield and purity product, suitable for further biological testing and characterization.

Protection and Functional Group Manipulations

In some synthetic routes, protection of the piperidine nitrogen is employed to prevent side reactions during subsequent steps. For example, N-acetylation or benzoyl protection can be introduced using acetic anhydride or benzoyl chloride, respectively, under reflux or room temperature conditions with bases like pyridine or triethylamine. After the desired transformations, deprotection is achieved under acidic conditions.

Example sequence:

Step Reagents and Conditions Purpose
N-acetylation Acetic anhydride, pyridine, reflux at 140 °C for 2 h Protect amino group to avoid side reactions
Acyl chloride formation Thionyl chloride in 1,2-dichloroethane at 60 °C for 4 h Activate carboxylic acid for Friedel-Crafts acylation
Friedel-Crafts acylation Aluminum trichloride, 1,2-dichloroethane, 90 °C overnight Introduce aromatic substituent
Deprotection 4N HCl in 1,4-dioxane, room temperature Remove protecting group

These steps are crucial in complex syntheses involving benzoylpiperidine fragments but can be adapted for pyridazine derivatives with similar functional groups.

Reaction Conditions Influencing Yield and Purity

  • Solvent choice: Polar aprotic solvents such as DMF and THF are preferred to promote nucleophilic substitution and coupling reactions.
  • Temperature control: Moderate temperatures (20–60 °C) ensure reaction progress without degradation.
  • Inert atmosphere: Nitrogen or argon atmospheres prevent oxidation or moisture-sensitive side reactions.
  • Stoichiometric ratios: Slight excess of base (cesium carbonate) or coupling agents improves conversion.
  • Purification methods: Chromatography and recrystallization are essential to isolate high-purity products (>90%).

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Notes
Cesium carbonate-mediated coupling 2,5-Dichloropyrazine, ethyl piperidin-4-ylacetate, Cs2CO3 DMF 20–55 °C High Inert atmosphere, 3 h reaction
Carbodiimide coupling Pyridazine carboxylic acid, EDCI, HOBt, 2-ethylpiperidine THF 20 °C ~85 Room temp, 14 h, recrystallization
Protection/deprotection sequence Acetic anhydride, pyridine, SOCl2, AlCl3, HCl Various (DCM, 1,2-dichloroethane) 20–140 °C Variable Used for complex intermediates

Research Findings and Notes

  • The use of cesium carbonate in DMF under inert atmosphere is a robust method for nucleophilic substitution on pyridazine rings, yielding high purity products suitable for medicinal chemistry applications.
  • Carbodiimide-mediated coupling is effective for amide bond formation involving piperidine derivatives and carboxylic acids, providing good yields and straightforward purification.
  • Protection strategies are essential when sensitive functional groups are present to avoid side reactions, especially in multi-step syntheses involving aromatic substitutions.
  • Reaction monitoring via LC-MS and NMR spectroscopy is standard to confirm structure and purity.
  • The choice of reaction conditions significantly impacts yield and purity, with inert atmospheres and controlled temperatures being critical parameters.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including pyridazine ring formation followed by substitution with 2-ethylpiperidine. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDCI) to introduce the piperidinyl group .
  • Solvent selection : Ethanol or dimethoxyethane at elevated temperatures (60–80°C) to promote cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, achieving >90% purity . Yield optimization requires precise stoichiometric ratios of reagents (e.g., cesium carbonate for deprotonation) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester functionality (e.g., δ ~4.3 ppm for ethyl ester protons) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 374.1954 for C19_{19}H26_{26}N4_4O4_4) to verify molecular composition .
  • HPLC : Retention time analysis under acidic conditions (e.g., 1.05–1.33 minutes) to assess purity .

Q. How does the 2-ethylpiperidinyl substituent influence the compound’s biological activity compared to other pyridazine derivatives?

Methodological Answer: Structural comparisons reveal:

  • Steric effects : The 2-ethyl group enhances lipophilicity, improving membrane permeability compared to methyl or unsubstituted analogs .
  • Electronic effects : The piperidine ring’s basicity may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Biological assays : Test neuroprotective or antimicrobial activity in cell-based models, comparing IC50_{50} values against analogs like Ethyl 6-methylpyridazine-3-carboxylate .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity variations : Validate compound integrity via HPLC and elemental analysis to exclude degradation products .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural analogs : Compare activity with closely related derivatives (e.g., Ethyl 6-(isobutylamino)pyridazine-3-carboxylate) to isolate substituent-specific effects .

Q. What computational methods are recommended for modeling the interaction of this compound with biological targets?

Methodological Answer: Use a hybrid approach:

  • Molecular docking : Software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) using crystal structures from databases like PDB .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
  • QSAR modeling : Correlate substituent variations (e.g., piperidinyl vs. pyrazinyl groups) with activity data to guide optimization .

Q. What challenges arise in achieving regioselective functionalization of the pyridazine ring during synthesis?

Methodological Answer: Key challenges include:

  • Competing reaction pathways : Use directing groups (e.g., bromine at C-4) to control substitution patterns .
  • Byproduct formation : Monitor reactions via LCMS and employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce unwanted dimerization or ring-opening side reactions .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer: Employ these strategies:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., receptors) .
  • Cellular thermal shift assays (CETSA) : Detect stabilization of target proteins in lysates after compound treatment .
  • Mutagenesis studies : Introduce point mutations in putative binding sites to disrupt interaction (e.g., alanine scanning) .

Q. What methodological considerations are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer: Stability studies should include:

  • Hydrolysis assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via LCMS, focusing on ester bond cleavage .
  • Plasma stability : Test in human plasma at 37°C to predict in vivo half-life .
  • Light and temperature sensitivity : Store samples in amber vials at -20°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.